![molecular formula C15H13NO3 B2455131 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-73-7](/img/structure/B2455131.png)
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused furo-pyrrole ring system
Mechanism of Action
Target of action
Pyrroles and furans are often involved in biological systems and can interact with various targets. For example, some pyrrole derivatives have been characterized as inhibitors of glycogen phosphorylase , histone lysine demethylase , and D-amino acid oxidase .
Mode of action
The mode of action of a compound depends on its specific structure and functional groups. Pyrroles and furans can participate in a variety of chemical reactions, including nucleophilic substitutions and oxidative additions .
Biochemical pathways
Pyrroles and furans can be involved in various biochemical pathways. For instance, pyrrole derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some pyrrole derivatives have been found to inhibit certain enzymes, which can affect cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the Suzuki–Miyaura coupling reaction involving pyrrole derivatives can be influenced by the reaction conditions .
Preparation Methods
The synthesis of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and various amines in the presence of water and a catalytic amount of iron (III) chloride . The reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furo-pyrrole ring system. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound has a similar fused ring system but with a sulfur atom instead of oxygen.
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Pyrrole derivatives: These compounds are widely studied for their medicinal properties and structural versatility. The uniqueness of this compound lies in its specific ring system and the presence of the phenylethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-(2-phenylethyl)furo[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVUEIBDKDRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
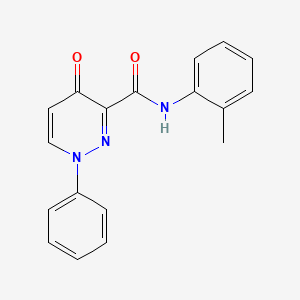
![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)
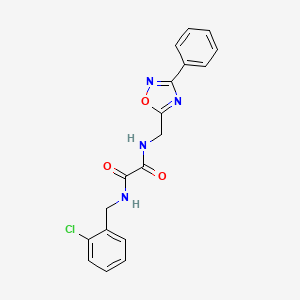
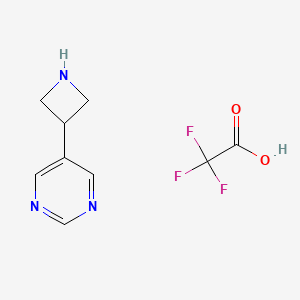
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)
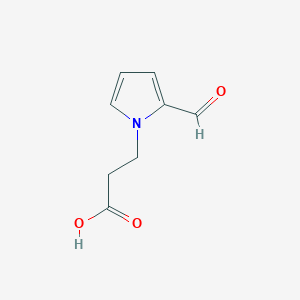


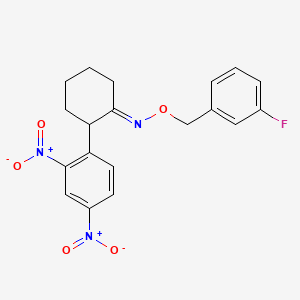
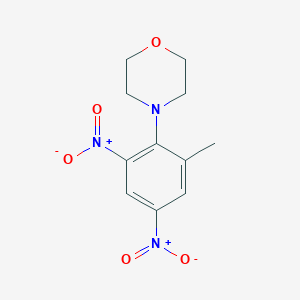


![N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2455071.png)
